molecular formula C13H21NO B7905763 5-tert-Butyl-2-isopropoxy-phenylamine

5-tert-Butyl-2-isopropoxy-phenylamine

Cat. No.: B7905763
M. Wt: 207.31 g/mol
InChI Key: VZHPMUXBTGHTQL-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-isopropoxy-phenylamine is an organic compound characterized by the presence of a tert-butyl group, an isopropoxy group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-isopropoxy-phenylamine typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The tert-butyl and isopropoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-isopropoxy-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-tert-Butyl-2-isopropoxy-phenylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-isopropoxy-phenylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-2-methoxy-phenylamine: Similar structure but with a methoxy group instead of an isopropoxy group.

    5-tert-Butyl-2-ethoxy-phenylamine: Contains an ethoxy group instead of an isopropoxy group.

    5-tert-Butyl-2-propoxy-phenylamine: Features a propoxy group in place of the isopropoxy group.

Uniqueness

5-tert-Butyl-2-isopropoxy-phenylamine is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and potential applications. The presence of the isopropoxy group, in particular, may impart distinct steric and electronic effects compared to other similar compounds.

Properties

IUPAC Name

5-tert-butyl-2-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(2)15-12-7-6-10(8-11(12)14)13(3,4)5/h6-9H,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHPMUXBTGHTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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